![molecular formula C12H14N2S B11884156 2-Methyl-6,7,8,9-tetrahydronaphtho[2,1-d]thiazol-5-amine](/img/structure/B11884156.png)
2-Methyl-6,7,8,9-tetrahydronaphtho[2,1-d]thiazol-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-6,7,8,9-tetrahydronaphtho[2,1-d]thiazol-5-amine is a chemical compound with the molecular formula C12H15NS. This compound belongs to the class of thiazoles, which are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. Thiazoles are known for their diverse biological activities and are found in various biologically active molecules .
Méthodes De Préparation
The synthesis of 2-Methyl-6,7,8,9-tetrahydronaphtho[2,1-d]thiazol-5-amine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-methyl-1-tetralone with thiourea in the presence of a strong acid, such as hydrochloric acid, to form the thiazole ring. The reaction is usually carried out under reflux conditions for several hours to ensure complete cyclization .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .
Analyse Des Réactions Chimiques
2-Methyl-6,7,8,9-tetrahydronaphtho[2,1-d]thiazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common for this compound.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation with potassium permanganate may yield a sulfone, while reduction with lithium aluminum hydride may produce an amine .
Applications De Recherche Scientifique
2-Methyl-6,7,8,9-tetrahydronaphtho[2,1-d]thiazol-5-amine has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: In biological research, this compound is studied for its potential as an antimicrobial and antifungal agent.
Medicine: The compound’s potential therapeutic properties are being explored in the treatment of diseases such as cancer and infections.
Mécanisme D'action
The mechanism of action of 2-Methyl-6,7,8,9-tetrahydronaphtho[2,1-d]thiazol-5-amine involves its interaction with specific molecular targets and pathways. The thiazole ring can bind to enzymes and receptors, inhibiting their activity. For example, the compound may inhibit the activity of certain kinases, leading to the disruption of signaling pathways involved in cell proliferation and survival .
Comparaison Avec Des Composés Similaires
2-Methyl-6,7,8,9-tetrahydronaphtho[2,1-d]thiazol-5-amine can be compared with other thiazole derivatives, such as:
2-Methyl-6,7,8,9-tetrahydronaphtho[1,2-d]thiazole: This compound has a similar structure but differs in the position of the thiazole ring.
Naphtho[2,1-b]furan: Although not a thiazole, this compound has a similar naphtho structure and is used in similar applications.
3,5,8a-trimethyl-4,4a,8a,9-tetrahydronaphtho[2,3-b]furan: Another related compound with a different ring structure, used in various chemical and industrial applications.
Propriétés
Formule moléculaire |
C12H14N2S |
|---|---|
Poids moléculaire |
218.32 g/mol |
Nom IUPAC |
2-methyl-6,7,8,9-tetrahydrobenzo[g][1,3]benzothiazol-5-amine |
InChI |
InChI=1S/C12H14N2S/c1-7-14-11-6-10(13)8-4-2-3-5-9(8)12(11)15-7/h6H,2-5,13H2,1H3 |
Clé InChI |
OBQSSZRLUMSQQI-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC2=C(S1)C3=C(CCCC3)C(=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


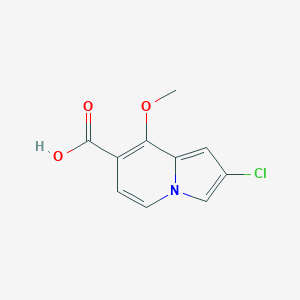
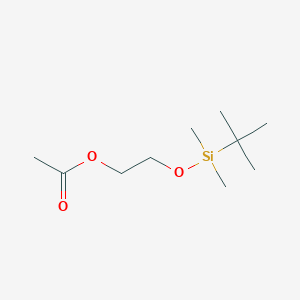

![9-Oxo-9h-indeno[2,1-c]pyridine-7-carboxylic acid](/img/structure/B11884095.png)
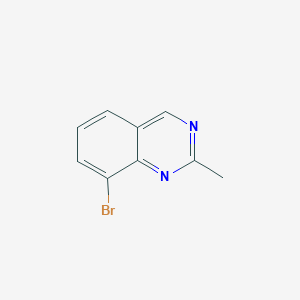


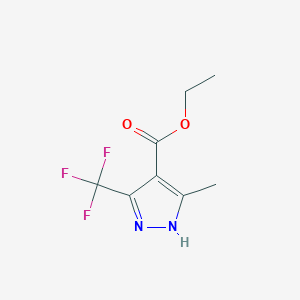
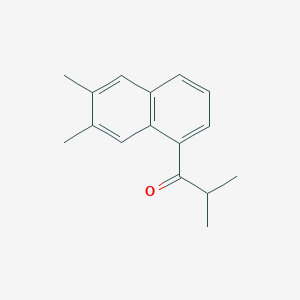


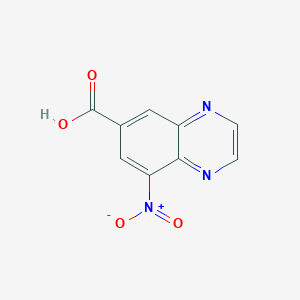
![7-(tert-Butyl)-4-chloro-7H-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B11884143.png)

